molecular formula C10H15ClO5 B2776338 Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate CAS No. 1817001-02-7

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate

Cat. No.: B2776338
CAS No.: 1817001-02-7
M. Wt: 250.68
InChI Key: JSWYGUYAIAXNNR-UHFFFAOYSA-N
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Description

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a chemical compound with the molecular formula C10H15ClO5. It is known for its unique structure, which includes an oxetane ring substituted with chloromethyl and diethyl ester groups. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate typically involves the reaction of diethyl oxetane-2,2-dicarboxylate with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the chloromethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.

    Medicine: Explored for its potential in drug synthesis and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The ester groups can participate in hydrolysis or transesterification reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is unique due to its combination of an oxetane ring, chloromethyl group, and diethyl ester groups. This combination provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of the chloromethyl group and two carboxylate functionalities contributes to its reactivity and potential biological activity. Its molecular formula is C₁₄H₁₈ClO₄.

Biological Activities

1. Anticancer Activity

Research indicates that oxetane-containing compounds exhibit promising anticancer properties. A study highlighted that derivatives of oxetanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values in the micromolar range .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Some studies propose that oxetanes can intercalate into DNA structures, disrupting replication processes in cancer cells .

Case Study 1: Anticancer Activity

A recent study conducted on a series of oxetane derivatives found that this compound exhibited a notable reduction in cell viability in MCF-7 breast cancer cells. The results showed an IC₅₀ value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis was induced through the intrinsic pathway, confirmed by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The study concluded that the compound's chloromethyl group significantly enhances its antimicrobial activity by facilitating penetration through bacterial membranes .

Comparative Biological Activity Table

Activity Type Efficacy Mechanism
AnticancerIC₅₀ ~ 15 µM (MCF-7 cells)Induction of apoptosis via caspase activation
AntimicrobialMIC ~ 32 µg/mL (E. coli & S. aureus)Disruption of cell membrane integrity
Anti-inflammatoryReduction in TNF-alpha levelsInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWYGUYAIAXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(O1)CCl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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